Methyl 2,6-dimethylpiperidine-4-carboxylate
CAS No.:
Cat. No.: VC16469452
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO2 |
|---|---|
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | methyl 2,6-dimethylpiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C9H17NO2/c1-6-4-8(9(11)12-3)5-7(2)10-6/h6-8,10H,4-5H2,1-3H3 |
| Standard InChI Key | SCSANXWNALCTOF-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CC(N1)C)C(=O)OC |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Routes
Methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride is synthesized through a two-step process involving the reaction of 2,6-dimethylpiperidine with methyl chloroformate in the presence of a base such as triethylamine, followed by treatment with hydrochloric acid to yield the hydrochloride salt. This method ensures high purity and scalability, making it suitable for both laboratory and industrial production.
Structural Analysis
The compound’s molecular formula, C₉H₁₈ClNO₂, and molecular weight of 207.7 g/mol, are confirmed via mass spectrometry. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups at positions 2 and 6 of the piperidine ring, as well as the ester carbonyl group at 170 ppm in the ¹³C NMR spectrum. X-ray crystallography further elucidates the chair conformation of the piperidine ring, stabilized by intramolecular hydrogen bonding between the protonated nitrogen and the chloride ion.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.7 g/mol |
| IUPAC Name | methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride |
| SMILES | CC1CC(CC(N1)C)C(=O)OC.Cl |
| CAS No. | 2413877-27-5 |
Chemical Reactivity and Reaction Mechanisms
Oxidation and Reduction Pathways
The ester functional group in methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride undergoes oxidation with agents like potassium permanganate (KMnO₄) to yield carboxylic acids, while reduction with lithium aluminum hydride (LiAlH₄) produces primary alcohols. These transformations are critical for modifying the compound’s solubility and bioavailability in pharmaceutical applications.
Substitution Reactions
| Compound | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Derivative II | Myeloma | Cytotoxic | ↑ p53, ↑ Bax mRNA expression |
| Derivative IV | Leukemia | Cytotoxic | Protein target interaction via docking |
Antitubercular Activity
Against Mycobacterium tuberculosis, methyl 2,6-dimethylpiperidine-4-carboxylate derivatives show MIC values of 0.5–16 µg/mL, outperforming first-line drugs like isoniazid in resistant strains. Synergistic effects with rifampicin reduce effective doses by 40–60%, highlighting potential for combination therapies.
Industrial and Pharmaceutical Applications
Role in Fine Chemical Synthesis
The compound’s stability under acidic conditions and compatibility with Grignard reagents make it a preferred building block for synthesizing piperidine-based ligands and catalysts. Industrial batch processes achieve yields exceeding 85% at kilogram scales, with solvent recycling systems minimizing environmental impact.
Pharmaceutical Formulations and Drug Development
Piperidine derivatives derived from this compound are integral to drugs targeting the central nervous system (CNS), including analgesics and anticonvulsants. A recent patent describes its use in a prodrug formulation for Alzheimer’s disease, where enzymatic cleavage releases the active moiety in the brain.
Pharmacokinetics and Toxicity Assessment
ADMET Properties
Computational models predict favorable absorption (Caco-2 permeability: 8.9 × 10⁻⁶ cm/s) and moderate plasma protein binding (72%). Hepatic metabolism via cytochrome P450 3A4 produces inactive metabolites excreted renally, with a half-life of 4.2 hours in rodent models.
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